

Tautomerism in Pyrazolo[4,3-b]pyridine Systems: A Technical Guide

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Compound of Interest

Compound Name: *1H-Pyrazolo[4,3-B]pyridin-3-amine*

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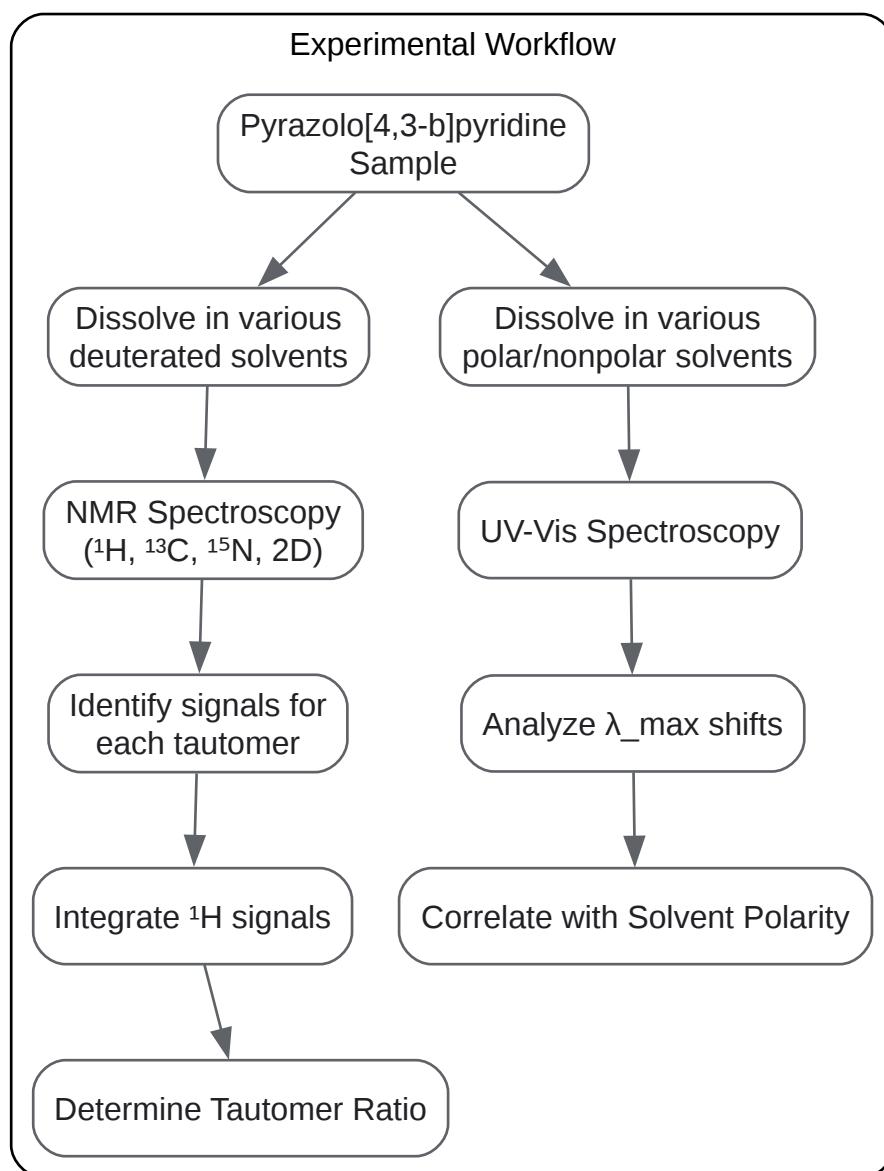
Introduction

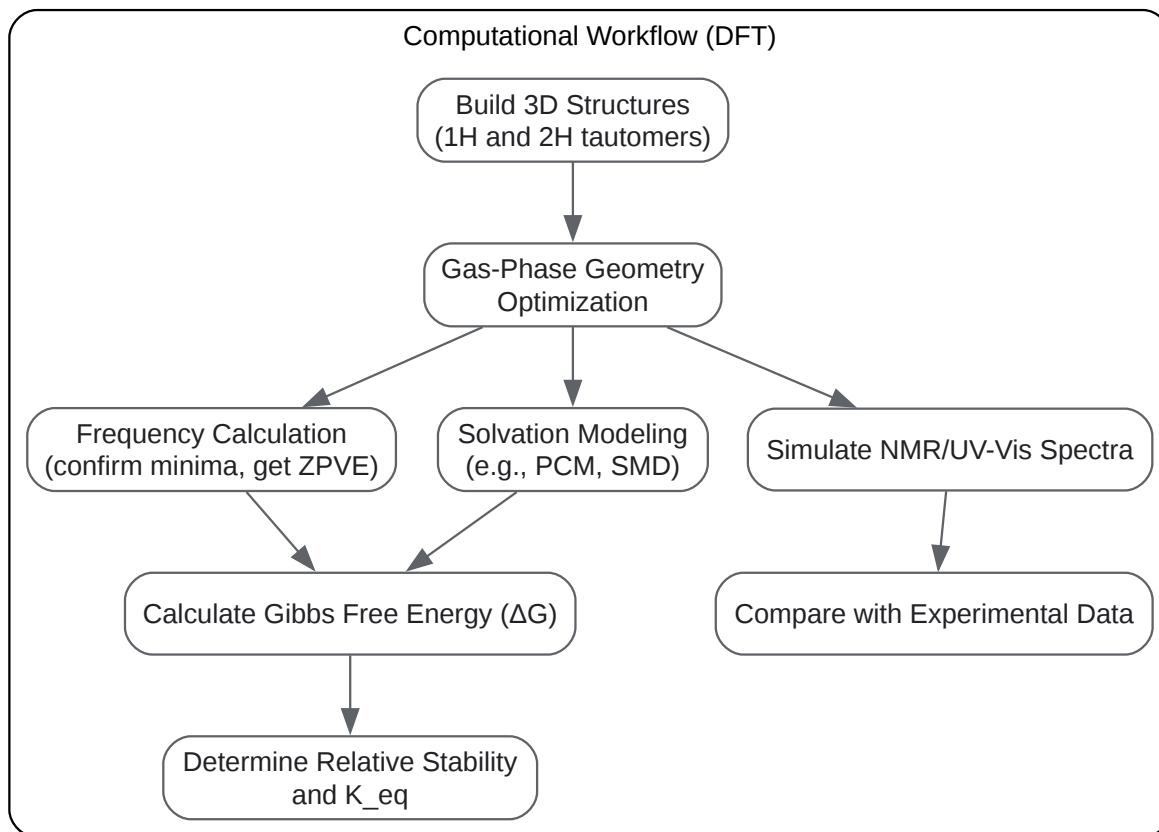
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. A critical, yet often nuanced, aspect of its chemistry is the phenomenon of prototropic tautomerism. This guide provides an in-depth technical overview of the tautomeric behavior of pyrazolo[4,3-b]pyridine systems, focusing on the equilibrium between the 1H- and 2H-tautomers. Understanding this equilibrium is paramount for rational drug design, as the predominant tautomer can significantly influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets.

This document summarizes key computational and experimental methodologies for the study of this tautomerism, presents available quantitative data, and offers generalized protocols for researchers in the field.

Tautomeric Forms of Pyrazolo[4,3-b]pyridine

The fundamental tautomeric equilibrium in unsubstituted pyrazolo[4,3-b]pyridine involves the migration of a proton between the N1 and N2 positions of the pyrazole ring.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com